Sodium N-lauroyl-N-methyltaurate

Description

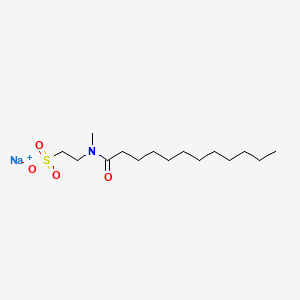

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4337-75-1 |

|---|---|

Molecular Formula |

C15H31NNaO4S |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

sodium;2-[dodecanoyl(methyl)amino]ethanesulfonate |

InChI |

InChI=1S/C15H31NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(17)16(2)13-14-21(18,19)20;/h3-14H2,1-2H3,(H,18,19,20); |

InChI Key |

GFOBSZSXQKGNMN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |

Other CAS No. |

4337-75-1 |

Pictograms |

Irritant |

Related CAS |

3737-57-3 (Parent) |

Synonyms |

N-lauroyl-N-methyltaurine N-lauroyl-N-methyltaurine ammonium N-lauroyl-N-methyltaurine calcium N-lauroyl-N-methyltaurine magnesium N-lauroyl-N-methyltaurine sodium sodium lauroylmethyltaurate |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Chemical Synthesis Pathways for Sodium N-Lauroyl-N-Methyltaurate

Direct dehydration condensation involves the reaction of lauric acid with sodium N-methyltaurate at high temperatures, producing the desired amide and water as a byproduct. This method is valued for avoiding the use of harsh acylating agents.

The efficacy of direct dehydration condensation is heavily dependent on the catalytic system employed to facilitate the reaction at high temperatures, typically between 215°C and 226°C. google.compatsnap.com

Magnesium Oxide (MgO): MgO has been identified as a catalyst with high activity for this condensation reaction. google.com In one process, lauric acid is mixed with MgO and acetic acid in a liquid paraffin (B1166041) solvent. The mixture is heated to 100-110°C before the dropwise addition of an aqueous solution of sodium N-methyltaurate, followed by a reaction period of 4-5 hours at 220-226°C. google.com

Boric Acid: Boric acid is another effective catalyst for this synthesis. patsnap.com Research has shown optimal results when the amount of boric acid is approximately 2% of the mass of the lauric acid used. The reaction mechanism involves mixing lauric acid, boric acid, and acetic acid in liquid paraffin, heating to 100-110°C, and then reacting with sodium N-methyltaurate solution at 220-226°C for a shorter duration of 110 to 150 minutes. patsnap.com

The reaction kinetics are influenced by temperature and catalyst concentration, with higher temperatures and appropriate catalyst loading leading to significantly reduced reaction times. patsnap.com

Optimizing reactant ratios and the solvent environment is critical for driving the reaction towards completion and maximizing yield.

Stoichiometric Ratios: To maximize the conversion of sodium N-methyltaurate, lauric acid is typically used in molar excess. google.com An optimized molar ratio of lauric acid to sodium N-methyltaurate has been reported as 1.3:1. google.com This excess of the fatty acid helps to shift the equilibrium of the condensation reaction forward.

Solvent Systems: High-boiling point, inert solvents are necessary to achieve the required reaction temperatures. Liquid paraffin (also referred to as atoleine) is a commonly used solvent. google.compatsnap.com Optimized processes often utilize a solvent quantity that is around 35% to 40% of the mass of the lauric acid. google.com The solvent facilitates uniform heating and stirring, while the dropwise addition of the aqueous sodium N-methyltaurate solution is carefully controlled to prevent excessive foaming. google.compatsnap.com

Under optimized conditions, the direct dehydration condensation method can achieve high conversion rates and product purity. The conversion of sodium N-methyltaurate can exceed 95%, with some optimized processes reporting conversion rates as high as 99.2%. google.com Subsequent recrystallization and drying of the crude product can yield a final purity of over 98% or even 99%. google.com

| Catalyst System | Molar Ratio (Lauric Acid:N-Methyltaurate Sodium) | Reaction Temperature | Reaction Time | Conversion Efficiency | Final Purity (after recrystallization) | Source |

|---|---|---|---|---|---|---|

| Magnesium Oxide / Acetic Acid | 1.3:1 | 215°C | 6 h | >95% | >98% | google.com |

| Magnesium Oxide / Acetic Acid | 1.3:1 | 221°C | 4 h | 99.2% | >99% | google.com |

| Boric Acid | 1.3:1 | 215°C | 6 h | >95% | >98% | |

| Boric Acid / Acetic Acid | Not Specified | 220-226°C | 110-150 min | Not Specified | Not Specified | patsnap.com |

The Schotten-Baumann reaction is an alternative pathway that involves the acylation of sodium N-methyltaurate using lauroyl chloride. This reaction is typically performed in an aqueous medium under alkaline conditions. While it can be operated at much lower temperatures than direct condensation, it involves the generation of sodium chloride as a byproduct. google.com Historically, this method yielded conversion rates of around 90% and product purity of about 95%. patsnap.com

Significant efforts have been made to enhance the efficiency and yield of the Schotten-Baumann route, particularly through continuous processing and precise control of reaction parameters.

pH and Temperature Control: The reaction is conducted in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed and maintain an alkaline pH of 9-11. google.com Maintaining a controlled temperature, for instance at or below 75°C, is crucial to minimize the undesired hydrolysis of the reactive lauroyl chloride, which competes with the main amidation reaction. google.comcam.ac.uk

Stoichiometric Ratios: The molar ratio of lauroyl chloride to sodium N-methyltaurate solution is a key parameter, with studies exploring ratios in the range of 1.0:1.0 to 1.0:1.5. google.com

Continuous Production: The implementation of continuous reactor systems offers a significant advantage over traditional batch processes. google.com Continuous flow allows for superior control over mixing, temperature, and reaction time, which can suppress the hydrolysis side reaction and improve yield. google.comcam.ac.uk This approach can greatly enhance production capacity and efficiency. google.com

Product Crystallization: Yield can be further improved by optimizing the post-reaction workup. One method involves adjusting the pH of the product mixture to a range of greater than 6 to less than 9 using an acidic regulator. This pH adjustment facilitates the crystallization and separation of the final this compound product from the reaction medium, thereby increasing the isolated yield. google.com

| Parameter | Optimized Condition | Rationale / Benefit | Source |

|---|---|---|---|

| Molar Ratio (Acyl Chloride:N-Methyltaurate) | 1.0:1.0 - 1.0:1.5 | Ensures efficient use of reactants. | google.com |

| Reaction pH | 9 - 11 | Neutralizes HCl byproduct, drives reaction. | google.com |

| Reaction Temperature | ≤ 75°C | Minimizes hydrolysis of lauroyl chloride. | google.com |

| Post-Reaction pH for Crystallization | >6 to <9 | Improves isolation and yield of solid product. | google.com |

| Process Type | Continuous Flow | Enhances control, reduces side reactions, increases capacity. | google.comcam.ac.uk |

Acyl Chloride Condensation (Schotten-Baumann) Routes

Green Chemistry Principles in this compound Synthesis

The industrial production of this compound has traditionally been dominated by the Schotten-Baumann condensation method. patsnap.compatsnap.com This process, however, presents environmental challenges, including the use of hazardous reagents and the generation of significant waste streams. google.com In response, research and process development have increasingly focused on aligning the synthesis of this valuable surfactant with the principles of green chemistry, emphasizing the creation of environmentally benign synthetic routes and the optimization of processes to minimize waste.

The primary alternative to the conventional Schotten-Baumann reaction is the direct amidation of lauric acid with sodium N-methyl taurate. This approach is considered a greener and safer route as it circumvents the need to prepare lauroyl chloride, a moisture-sensitive and corrosive intermediate typically produced using hazardous chlorinating agents like thionyl chloride or phosphorus trichloride. google.com The direct synthesis method avoids these reagents and their associated environmental and handling issues. google.com

The direct condensation process involves reacting lauric acid directly with sodium N-methyl taurate, often in the presence of a catalyst at elevated temperatures. patsnap.com Water is the primary byproduct of this reaction, which is inherently more environmentally friendly than the salt byproducts generated in the Schotten-Baumann method. google.com Various catalysts and reaction conditions have been explored to optimize this direct synthesis. One patented method describes mixing lauric acid with boric acid and acetic acid in a liquid paraffin solvent. patsnap.com An aqueous solution of N-methyl taurate is then added, and the reaction proceeds at a high temperature, around 220-226°C, to drive off the water formed. patsnap.compatsnap.com This method can achieve a conversion rate of N-methyl taurine (B1682933) sodium of over 95%. Another variation utilizes magnesium oxide (MgO) as a catalyst under similar conditions. patsnap.comgoogle.com

These one-pot, direct synthesis methods offer several advantages aligned with green chemistry principles:

Atom Economy: The direct condensation has a higher atom economy as the main byproduct is water.

Safer Chemistry: It avoids the use of hazardous lauroyl chloride and the associated chlorinating agents. google.com

Waste Reduction: It eliminates the production of large quantities of salt waste, which requires treatment and disposal. patsnap.comgoogle.com

Energy Efficiency: Some rapid synthesis methods aim to shorten the reaction time, potentially reducing energy consumption. patsnap.com

The table below compares the traditional Schotten-Baumann method with the greener direct synthesis approach.

| Feature | Schotten-Baumann Method | Direct Synthesis Method |

|---|---|---|

| Primary Reactants | Lauroyl Chloride, Sodium N-methyl taurate, Base (e.g., NaOH) | Lauric Acid, Sodium N-methyl taurate |

| Key Byproduct | Sodium Chloride (NaCl) | Water (H₂O) |

| Typical Conversion Rate | ~90% patsnap.compatsnap.com | >98% google.com |

| Product Purity (after purification) | ~95% patsnap.compatsnap.com | >99% google.com |

| Environmental Concerns | Use of hazardous lauroyl chloride; generation of salt waste that is difficult to recycle. patsnap.compatsnap.com | High reaction temperatures; use of solvents that require recycling. patsnap.com |

| Green Chemistry Alignment | Low | High (avoids hazardous reagents, high atom economy, less waste). google.com |

Process intensification and waste reduction are critical for making the production of this compound more sustainable and economically viable. A key metric for evaluating the environmental impact of a chemical process is the E-Factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product.

E-Factor Analysis: The traditional Schotten-Baumann synthesis inherently has a higher E-Factor compared to the direct synthesis route. The primary source of waste in the Schotten-Baumann method is the stoichiometric amount of sodium chloride produced. For every mole of product (molar mass ≈ 343.46 g/mol ) nih.gov, at least one mole of sodium chloride (molar mass ≈ 58.44 g/mol ) is generated as a byproduct. This contributes significantly to the process's E-Factor, not including solvent losses or other waste streams.

In contrast, the direct amidation of lauric acid produces water (molar mass ≈ 18.02 g/mol ) as the main byproduct. Since water is non-hazardous and its mass is significantly less than that of sodium chloride, the theoretical E-Factor for this reaction is substantially lower, approaching zero if water is not considered waste. This highlights a significant reduction in process waste.

Process Intensification: Beyond selecting a greener synthetic route, process intensification aims to improve manufacturing efficiency. For the synthesis of this compound, this has been explored by shifting from traditional batch operations to continuous production models. google.com Continuous processing offers several advantages, including:

Improved heat and mass transfer.

Enhanced safety by minimizing the volume of hazardous materials at any given time.

Increased production capacity and throughput without a proportional increase in equipment size or footprint. google.com

Greater consistency in product quality.

One patented continuous process describes the simultaneous feeding of reactants into a reactor system designed with an overflow, allowing the reaction mixture to move into a second vessel for completion. google.com This approach was shown to increase production efficiency by 50% or more compared to batch methods. google.com While this specific patent applied to the Schotten-Baumann chemistry, the principles of continuous flow can also be applied to the greener direct synthesis methods to further enhance their efficiency and reduce their environmental footprint.

The table below outlines key parameters from various patented synthesis embodiments, illustrating the focus on optimizing reaction conditions for higher yields and purity.

| Method/Embodiment | Key Reactants | Catalyst/Solvent | Temperature (°C) | Time | Reported Outcome | Reference |

|---|---|---|---|---|---|---|

| Direct Synthesis 1 | Lauric acid, 46% N-methyl taurate aq. solution | Boric acid, Acetic acid / Liquid paraffin | 226 | 110 min | Rapid synthesis, recyclable paraffin layer. | patsnap.com |

| Direct Synthesis 2 | Lauric acid, 45% N-methyl taurate aq. solution | MgO, Acetic acid / Liquid paraffin | 220 | 4 h | High conversion rate (>98%), high purity (>99%). | patsnap.comgoogle.com |

| Direct Synthesis 3 | Lauric acid, 42% N-methyl taurate aq. solution | MgO, Acetic acid / Liquid paraffin | 226 | 4.5 h | High conversion and purity. | patsnap.com |

| Continuous Process | Lauroyl chloride, 40% N-methyl taurate aq. solution, Liquid caustic soda | Water | ≤ 75 | Continuous | Increased production capacity, rational process. | google.com |

Physicochemical Behavior and Interfacial Science of Sodium N Lauroyl N Methyltaurate

Surface and Interfacial Tension Reduction Dynamics

The efficacy of a surfactant is largely determined by its ability to lower the surface tension of water and the interfacial tension between immiscible liquids. SLMT exhibits excellent performance in this regard, driven by the adsorption of its molecules at interfaces.

Adsorption Mechanisms at Liquid-Vapor and Liquid-Liquid Interfaces

At both liquid-vapor (e.g., air-water) and liquid-liquid (e.g., oil-water) interfaces, SLMT molecules orient themselves to minimize the free energy of the system. The hydrophobic lauroyl tail, a 12-carbon chain, is repelled by the aqueous phase and preferentially adsorbs at the interface, extending into the non-aqueous phase (air or oil). Simultaneously, the polar N-methyltaurate headgroup remains hydrated within the aqueous phase. This spontaneous arrangement disrupts the cohesive energy at the surface of the water, leading to a significant reduction in surface and interfacial tension.

The dynamics of this adsorption are initially controlled by the diffusion of individual surfactant molecules (monomers) from the bulk solution to the interface. As the interface becomes more populated, a mixed dynamic-controlled adsorption may occur, where both diffusion and the kinetics of molecular rearrangement at the interface play a role. researchgate.net

Impact of Molecular Structure on Interfacial Adsorption Parameters

The specific molecular architecture of Sodium N-lauroyl-N-methyltaurate is crucial to its interfacial properties. The presence of the N-methyl group in the headgroup, for instance, differentiates it from similar surfactants like sodium N-lauroyl glycinate (B8599266). This substitution influences the packing of the surfactant molecules at the interface. nih.gov The steric hindrance from the methyl group can affect the intermolecular interactions and the area occupied by each molecule at the interface.

Studies comparing N-acyl amino acid surfactants have shown that differences in headgroup structure, such as the presence or absence of a methyl group, can lead to variations in the limiting area per molecule at the air/water interface. nih.govnih.gov This, in turn, affects the efficiency and effectiveness of surface tension reduction.

Self-Assembly Phenomena and Micellar Characteristics

Above a certain concentration in an aqueous solution, surfactant monomers spontaneously associate to form organized aggregates known as micelles. This process is a hallmark of surfactant behavior and is fundamental to their function in various applications.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The concentration at which micelles begin to form is termed the critical micelle concentration (CMC). wikipedia.org Below the CMC, SLMT exists primarily as individual monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the surface becomes saturated with surfactant molecules, and additional monomers aggregate into micelles in the bulk solution. At this point, the surface tension remains relatively constant. wikipedia.org The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC signifies that less surfactant is needed to initiate micellization and achieve maximum surface tension reduction. For instance, the CMC of sodium dodecyl sulfate (B86663) (SDS), a common anionic surfactant, is approximately 8x10⁻³ mol/L in water at 25°C. wikipedia.org

Several factors can influence the CMC of SLMT:

Electrolytes: The addition of salts, such as sodium chloride (NaCl), to an ionic surfactant solution typically lowers the CMC. researchgate.netaatbio.com The counterions from the salt shield the electrostatic repulsion between the charged headgroups of the surfactant molecules, making it easier for them to aggregate into micelles. aatbio.com

Temperature: Temperature can have a complex effect on the CMC. Initially, an increase in temperature may lower the CMC by decreasing the hydration of the hydrophilic headgroups, which favors micellization. aatbio.com However, at very high temperatures, the structured water around the headgroups can become destabilized, leading to an increase in the CMC. aatbio.com

Presence of Other Surfactants: When mixed with other surfactants, SLMT can exhibit synergistic interactions, leading to a CMC value for the mixture that is different from the individual components. researchgate.net

| Factor | Effect on CMC | Mechanism |

|---|---|---|

| Addition of Electrolytes (e.g., NaCl) | Decreases | Shields electrostatic repulsion between ionic headgroups, promoting aggregation. aatbio.com |

| Increase in Temperature | Variable | Can decrease CMC by reducing headgroup hydration, but very high temperatures can increase it by destabilizing structured water. aatbio.com |

| Mixing with Other Surfactants | Variable (Synergism/Antagonism) | Interactions between different surfactant molecules can either promote or hinder mixed micelle formation. researchgate.net |

Micellar Aggregation Numbers and Morphological Analysis

The micelles formed by SLMT are not simply random clusters but have a defined structure. The aggregation number refers to the average number of surfactant molecules that make up a single micelle. csun.edu This number is influenced by factors such as the surfactant's molecular structure, concentration, temperature, and the ionic strength of the solution. csun.eduresearchgate.net

The morphology, or shape, of the micelles can also vary. For many surfactants, including those similar in structure to SLMT, the micelles are initially spherical. As the surfactant concentration increases, or with changes in solution conditions, they can transition to other shapes, such as rods or vesicles. nih.govcsun.edu For example, studies on sodium N-lauroyl sarcosinate, which is structurally similar to SLMT, have shown the formation of small, spherical micelles. nih.gov In contrast, sodium N-lauroyl glycinate can form unilamellar vesicles. nih.gov The shape and size of micelles are critical as they impact the solubilization capacity and rheological properties of the surfactant solution.

Foaming and Emulsification Performance Studies

The ability of this compound to reduce surface tension and form stable interfacial films makes it an effective foaming and emulsifying agent. surfaceindustry.com

Foaming Performance: Foams are dispersions of a gas in a liquid. The formation of a foam requires a rapid reduction in surface tension to create new gas-liquid interfaces, and the stability of that foam depends on the properties of the adsorbed surfactant film at these interfaces. SLMT is known for producing a rich and stable foam. marknature.com The elasticity of the surfactant film, its ability to repair ruptures, and the surface viscosity all contribute to foam stability.

Emulsification Performance: Emulsions are dispersions of one immiscible liquid in another, such as oil in water. SLMT acts as an emulsifier by adsorbing at the oil-water interface, creating a protective barrier that prevents the oil droplets from coalescing. surfaceindustry.com Its effectiveness as an emulsifier is related to its ability to significantly lower the interfacial tension and form a stable interfacial film. The balance between the hydrophilic and lipophilic portions of the surfactant molecule is key to its emulsifying power.

Quantitative Analysis of Foam Generation and Stability

This compound is recognized for its excellent foaming properties, producing a rich, fine, and delicate foam. surfaceindustry.com While specific quantitative data for this surfactant is not extensively detailed in the provided research, the principles of foam analysis for anionic surfactants offer a framework for its evaluation. The stability and generation of foam are influenced by several key parameters, including surfactant concentration and foam generation pressure. researchgate.netresearchgate.net

The performance of a surfactant as a foaming agent is typically assessed through characteristics like foam capacity (or expansion ratio) and foam stability. researchgate.net Foam stability reflects the durability of the lamellae, the thin liquid films separating the gas bubbles. researchgate.netresearchgate.net It is often measured by the rate of liquid drainage from the foam over time; a stable foam will exhibit slow drainage. researchgate.net For instance, studies on other anionic surfactants like sodium lauryl sulfate show that foam density and stability are significantly affected by both the concentration of the surfactant and the pressure used to generate the foam. researchgate.net It is a known characteristic that a foam with a good initial density is not necessarily a stable foam. researchgate.net this compound is noted for its good performance in generating stable foam, which is a desirable trait in many applications. surfaceindustry.com

Table 1: Conceptual Parameters Influencing Foam Characteristics

This table outlines the key variables and their typical impact on foam properties, based on general surfactant science.

| Parameter | Influence on Foam Generation | Influence on Foam Stability |

| Surfactant Concentration | Generally, increasing concentration enhances foam volume up to a certain point (the critical micelle concentration). | Affects the integrity and drainage rate of the foam lamellae. An optimal concentration exists for maximum stability. researchgate.net |

| Foam Generation Pressure | Higher pressure can lead to a decrease in initial foam density. researchgate.net | Has a significant effect on the stability of the foam produced. researchgate.net |

| Water Hardness | This compound exhibits good resistance to hard water, maintaining its foaming properties. surfaceindustry.com | The presence of divalent cations in hard water can destabilize foams from some other anionic surfactants. |

Emulsification Efficacy in Diverse Emulsion Systems

This compound possesses good emulsifying capabilities, enabling it to be effective in creating and stabilizing emulsion systems. surfaceindustry.com Emulsifiers are crucial for forming stable mixtures of immiscible liquids, such as oil and water, by adsorbing at the oil-water interface and reducing interfacial tension.

The effectiveness of an emulsifier is determined by its ability to prevent the coalescence of dispersed droplets and phase separation (creaming or sedimentation). nih.gov Studies comparing different emulsifiers, such as Polysorbate 60, soy lecithin (B1663433), and sodium dodecyl sulfate (SDS), highlight that the choice of emulsifier significantly impacts emulsion stability. nih.gov For example, in one study, oil-in-water emulsions stabilized with Polysorbate 60 or soy lecithin were found to be stable and homogeneous, whereas those with SDS showed significant creaming. nih.gov this compound's recognized emulsifying ability suggests its effectiveness in maintaining the dispersion in various oil-in-water emulsion formulations.

Compatibility and Synergistic Interactions with Co-Surfactants and Polyelectrolytes

Interfacial Behavior in Mixed Surfactant Systems (Anionic, Non-ionic, Amphoteric)

A key characteristic of this compound is its excellent compatibility with other types of surfactants, including anionic, non-ionic, and amphoteric surfactants. surfaceindustry.com When surfactants are mixed, they can exhibit non-ideal behavior, often leading to synergistic interactions. Synergism occurs when the performance of the mixture is superior to that of the individual components at the same total concentration. researchgate.net

This synergy is often observed as a reduction in the critical micelle concentration (CMC) of the mixture compared to the CMCs of the individual surfactants. researchgate.net A lower CMC indicates that fewer surfactant molecules are needed to saturate the interface and begin forming micelles, signifying greater efficiency. The interaction between the different surfactant molecules in the mixed monolayer at the interface and in the mixed micelles can be quantified. This interaction determines whether synergism will occur in properties like surface tension reduction. researchgate.net Studies on binary mixtures containing taurine-based surfactants have shown that such synergistic effects are present, leading to enhanced surface activity. researchgate.net

Table 2: Synergistic Effects in Mixed Surfactant Systems

This table summarizes the expected synergistic outcomes when this compound is combined with other surfactant types.

| Co-surfactant Type | Interaction Type | Expected Synergistic Outcome | Reference |

| Anionic | Repulsive head group interaction is minimized by other forces. | Moderate synergy possible, depending on structures. | researchgate.net |

| Non-ionic | Strong interaction due to reduced electrostatic repulsion. | Strong synergy, significant reduction in CMC. | researchgate.net |

| Amphoteric | Electrostatic interaction varies with pH. | Can exhibit strong synergistic effects. | researchgate.net |

Polyelectrolyte-Sodium N-Lauroyl-N-Methyltaurate Complexation and Adsorption at Interfaces

The interaction between anionic surfactants like this compound and oppositely charged polyelectrolytes is driven by a combination of electrostatic and hydrophobic forces. mdpi.com These interactions lead to the formation of polyelectrolyte-surfactant complexes (PESCs) in the bulk solution and at interfaces, significantly altering the system's properties. mdpi.comresearchgate.net The addition of an anionic surfactant to a polycation solution can increase the viscosity by several orders of magnitude, which is related to the formation of mixed, rod-like aggregates that connect multiple polyelectrolyte chains. researchgate.net

The binding of surfactant molecules to a polyelectrolyte chain is the initial step in forming complexes. mdpi.com This binding can be non-cooperative at first, but it quickly becomes a cooperative process where the presence of bound surfactant molecules promotes the binding of others nearby. mdpi.com This cooperative binding neutralizes the charge on the polyelectrolyte, reducing electrostatic repulsion along the chain and causing it to transition from a rigid, extended conformation to a more compact coil. mdpi.com

This process leads to the formation of micelle-like structures along the polyelectrolyte chain, often described as a "string-of-pearls" configuration. mdpi.com These aggregates can become kinetically trapped, meaning they are in a stable, but not necessarily the lowest energy, state. The formation of these complexes is highly sensitive to factors like surfactant concentration and the charge density of the polyelectrolyte. mdpi.comresearchgate.net Above a certain critical aggregation concentration, the polymer chains can undergo a rapid collapse as they become fully decorated with surfactant aggregates. researchgate.net

Polyelectrolyte-surfactant complexes are highly surface-active. researchgate.netnih.gov Even at very low surfactant concentrations, the addition of a polyelectrolyte can cause a significant reduction in surface tension, indicating the adsorption of these complexes at the air-water interface. nih.gov The structure of the adsorbed layer at the interface depends on the balance of interactions.

Two primary mechanisms contribute to the equilibration of the interfacial layer: the direct adsorption of pre-formed complexes from the bulk solution and the sequential adsorption of polyelectrolyte followed by surfactant (or vice versa). The structure of these layers can evolve over time, a process known as layer aging. researchgate.net For instance, neutron reflectivity studies on similar systems have shown that at lower surfactant concentrations, a mixed polymer-surfactant monolayer can form. nih.gov At higher concentrations, a more complex, layered structure can develop at the interface, indicating stronger polymer-surfactant interactions. nih.gov The equilibration involves a dynamic process of adsorption and potential dissociation of aggregates at the interface, leading to a final, often dense and less deformable, structure. researchgate.net

Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2)

The entry of SARS-CoV-2 into host cells is a critical first step for infection, primarily mediated by the interaction of the viral spike protein with the human Angiotensin-Converting Enzyme 2 (ACE2) receptor and subsequent activation by the Transmembrane Protease Serine 2 (TMPRSS2).

There is currently no specific data from in vitro studies determining the inhibitory effect of this compound on the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.

Due to the lack of dedicated research, the 50% inhibitory concentration (IC50) of this compound against the spike-ACE2 interaction has not been established.

Table 1: In Vitro IC50 Values for Inhibition of Spike-ACE2 Interaction by this compound

| Compound | Assay Conditions | IC50 (µM) | Source |

|---|

Modulation of Transmembrane Protease Serine 2 (TMPRSS2) Activity In Vitro

The potential for this compound to modulate the activity of TMPRSS2, a key protease in viral entry, has not been specifically investigated in vitro. Therefore, no data is available to suggest whether it acts as an inhibitor or activator of this enzyme.

Molecular Docking and Computational Simulations of Ligand-Receptor Interactions

Molecular docking and computational simulations are powerful tools for predicting the binding affinity and potential interaction sites of a ligand with a protein target.

Identification of Putative Binding Sites on Viral Receptors and Host Proteases

As of the latest available data, no molecular docking or computational studies have been published that specifically analyze the interaction of this compound with the SARS-CoV-2 spike protein, the ACE2 receptor, or the TMPRSS2 protease. Consequently, putative binding sites for this compound on these viral and host proteins have not been identified.

Biochemical Stability and Hydrolysis Kinetics in Simulated Biological Environments

Future Research Directions

Future research on Sodium N-Lauroyl-N-Methyltaurate is likely to focus on several key areas. There is a continued need for the development of greener and more efficient synthesis methods, potentially leveraging enzymatic or chemo-enzymatic approaches to minimize environmental impact. researchgate.net A deeper understanding of its interaction with biological membranes and macromolecules will be crucial for its potential application in drug delivery and bionanotechnology. Furthermore, exploring its use in the creation of novel "smart" materials that respond to external stimuli like pH or temperature could open up new avenues for its application. As with many chemicals, further research is also needed to fully understand its environmental fate and potential long-term effects. ontosight.ai

Environmental Fate and Biodegradation Research

Biodegradation Pathways and Kinetics

Biodegradation is the primary mechanism for the removal of organic chemicals like Sodium N-lauroyl-N-methyltaurate from the environment. This process relies on microorganisms to break down the complex molecule into simpler substances. The structure of this surfactant, featuring an amide bond and a sulfonate group, influences its susceptibility to microbial attack.

The intrinsic biodegradability of this compound has been evaluated using standardized international testing protocols. The Organisation for Economic Co-operation and Development (OECD) provides a suite of tests (OECD 301 series) to determine the "ready biodegradability" of chemicals. situbiosciences.comfao.orgoecd.org A substance is considered readily biodegradable if it meets stringent criteria within a 28-day test period, indicating it will undergo rapid and ultimate degradation in an aerobic environment. fao.org

A key study evaluated the ready biodegradability of this compound (CAS No. 4337-75-1) following the OECD Guideline 301F, the Manometric Respirometry Test. situbiosciences.comregulations.gov This method measures the oxygen consumed by microorganisms metabolizing the test substance. oecd.org The pass level for ready biodegradability in this test is 60% of the theoretical oxygen demand (ThOD) within a 28-day period. fao.orgoecd.org Furthermore, this pass level must be reached within a "10-day window" that begins when the degree of biodegradation first exceeds 10%. fao.org

In this specific study, activated sludge from a domestic wastewater treatment plant served as the microbial inoculum. regulations.gov The results demonstrated that this compound achieved 77.4% biodegradation after 28 days. regulations.gov While this level of degradation is significant and well above the 60% pass threshold, the study noted that the 10-day window criterion was not met. regulations.gov Therefore, while the compound shows substantial biodegradation, it does not formally meet the strict definition of "readily biodegradable" under this specific test's criteria. The test was validated by the performance of a reference substance, sodium benzoate, which reached 83.4% biodegradation by day 14, and by ensuring the test substance was not inhibitory to the microbial inoculum. regulations.gov

| Test Parameter | Guideline | Result | Pass Criterion | Outcome |

|---|---|---|---|---|

| Biodegradation after 28 days | OECD 301F | 77.4% | ≥ 60% ThOD | Pass |

| 10-Day Window | OECD 301F | Not Met | Pass level reached within 10 days of exceeding 10% biodegradation | Fail |

Several factors can influence the rate at which surfactants like this compound biodegrade in the environment and in laboratory test systems. For anionic surfactants, the environmental conditions and the chemical's structure play pivotal roles. nih.gov

The initial step in the biodegradation pathway of N-acyl-N-methyltaurates is presumed to be the enzymatic hydrolysis of the amide bond. This cleavage would break the molecule into two smaller, more readily degradable components: lauric acid (a fatty acid) and N-methyltaurine (an amino sulfonic acid derivative). Both of these potential metabolites are expected to be easily utilized by a wide variety of environmental microorganisms. Taurine (B1682933) itself is a naturally occurring compound that is widely distributed in animal tissues and is readily biodegradable. wikipedia.org

Factors that can affect the rate of this initial hydrolysis and subsequent degradation include:

Microbial Population: The presence of a diverse and adapted microbial community, such as that found in activated sludge, is crucial. nih.gov

Water Solubility: While this compound is considered to have excellent water solubility, the bioavailability of poorly soluble substances can be a limiting factor in biodegradation tests. nih.govulprospector.com For such substances, the use of support materials like silica (B1680970) gel or non-toxic emulsifying agents can enhance the degradation rate by increasing the surface area available for microbial attack. nih.gov

Temperature and pH: Like most biological processes, biodegradation is sensitive to temperature and pH. The OECD 301F study was conducted at a controlled temperature of 22 ± 1 °C and a pH range of 6.92 to 7.88, representing typical environmental conditions. regulations.gov

While specific studies identifying the metabolites of this compound were not found, the expected breakdown products are lauric acid and N-methyltaurine. Further research would be needed to confirm the precise metabolic pathway and to identify any potential intermediate products.

Environmental Distribution and Persistence Modeling

Once released into the environment, typically through wastewater effluent, the distribution of this compound is governed by its physicochemical properties. researchgate.net As an anionic surfactant, it has a negatively charged hydrophilic head (the N-methyltaurate sulfonate group) and a long hydrophobic tail (the lauroyl chain). This structure dictates how it partitions between water, soil, and sediment.

Generally, anionic surfactants exhibit lower sorption (adhesion) to soil and sediment compared to cationic surfactants. researchgate.net However, sorption can still occur, primarily through interactions between the hydrophobic tail and the organic matter in soil and sediment. Models have been developed to predict the sorption of anionic surfactants, which incorporate both hydrophobic interactions and electrostatic forces. acs.orgacs.org These models suggest that the distribution is influenced by the organic carbon content of the sediment and the chemistry of the water. acs.org

Application of Life Cycle Assessment (LCA) Frameworks in Environmental Impact Analysis

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction ("cradle") to final disposal ("grave"). erasm.orgmpob.gov.my For a surfactant like this compound, a "cradle-to-gate" LCA would assess impacts from the sourcing of raw materials (e.g., lauric acid from vegetable oils, and the precursors for N-methyltaurine) through its chemical synthesis. erasm.orgjbth.com.br

While a specific, publicly available LCA for this compound has not been identified, LCAs of other major anionic surfactants like Linear Alkylbenzene Sulfonate (LAS) and Sodium Lauryl Ether Sulfate (B86663) (SLES) provide insight into the potential environmental hotspots for this class of chemicals. jbth.com.brjbth.com.brresearchgate.net

Key findings from these surrogate LCAs indicate that major environmental impacts are often associated with:

Energy Consumption: The manufacturing processes, including reactions, purification, and drying, are often energy-intensive, contributing to the carbon footprint and primary energy demand. jbth.com.brjbth.com.br

Advanced Analytical and Characterization Methodologies for Sodium N Lauroyl N Methyltaurate

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating Sodium N-Lauroyl-N-Methyltaurate from raw materials, by-products, and other impurities. This separation allows for precise quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile surfactants like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity.

In a typical RP-HPLC method, an octadecyl silica (B1680970) gel (C18) column is used as the stationary phase. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netmorressier.com This setup allows for the separation of the main surfactant from potential unreacted starting materials like lauric acid and N-methyltaurine, as well as other fatty acid homologues that may be present from the raw materials. researchgate.netmorressier.com

While the surfactant and residual fatty acids can often be detected directly using a UV detector, some precursors, like N-methyltaurine, lack a strong chromophore and require a pre-column derivatization step to be visualized. morressier.com A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB), which reacts with the amine group of N-methyltaurine to produce a derivative with strong UV absorbance, enabling its quantification. morressier.com The methods are developed to be accurate and reproducible for quantifying residual components in surfactant preparations. morressier.com

Table 1: Example of RP-HPLC Method Parameters for Impurity Analysis in Taurate Surfactants

| Parameter | Method for Fatty Acids (e.g., Lauric Acid) | Method for N-Methyltaurine |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization |

| Column | YMC Pack ODS-AQ, 5 µm | Waters AccQ-Tag, 4 µm |

| Mobile Phase | Isocratic: 95% (Acetonitrile/Methanol/n-Hexane/Acetic Acid in 90:8:2:0.2 ratio) and 5% HPLC Water | Isocratic: 10 mM Phosphate Buffer (pH 6) |

| Derivatization | Not required | Required: 2,4-dinitrofluorobenzene (DNFB) |

| Detection | UV-Vis Spectrometry | UV-Vis Spectrometry |

| This table is based on methodologies developed for similar taurate surfactants and illustrates a general approach. morressier.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. However, due to the high molecular weight and polar, salt-like nature of this compound, it is non-volatile and cannot be directly analyzed by GC. researchgate.net Instead, GC-MS is primarily used for impurity profiling, which requires a chemical derivatization step to convert non-volatile analytes into species that are amenable to GC analysis. researchgate.net

Potential impurities from the synthesis process include unreacted lauric acid and other fatty acids from the source oil. These can be derivatized, for example, by converting them into their more volatile methyl esters (FAMEs). Other impurities could include residual solvents used during synthesis or purification. The method involves converting the polar functional groups of the analytes into less polar and more volatile derivatives, such as silyl (B83357) or acetyl derivatives, before injection into the GC system. researchgate.net The coupled mass spectrometer then separates the ions based on their mass-to-charge ratio, providing definitive identification of the impurities.

Spectroscopic Methods for Structural Confirmation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the terminal methyl group of the lauroyl chain, the multiple methylene (B1212753) (-CH₂-) groups of the fatty acid tail, the methylene groups adjacent to the carbonyl and the nitrogen, the N-methyl (-N-CH₃) group, and the two methylene groups of the taurate moiety. researchgate.netmdpi.com

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. researchgate.net This allows for the confirmation of the total number of carbons and the identification of key functional groups, such as the carbonyl carbon (C=O) of the amide at approximately 175 ppm, the carbons of the long alkyl chain, the N-methyl carbon, and the carbons of the ethyl sulfonate group. guidechem.comchemicalbook.com

For related amide-containing surfactants, NMR has also been used to study the existence of cis and trans isomers around the amide bond, with the relative populations of these conformers changing with concentration and solvent. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Lauroyl Chain | |||

| CH₃- (terminal) | ¹H / ¹³C | ~0.8-0.9 | ~14 |

| -(CH₂)₈- | ¹H / ¹³C | ~1.2-1.4 | ~22-32 |

| -CH₂-CH₂-C=O | ¹H / ¹³C | ~1.6-1.7 | ~25 |

| -CH₂-C=O | ¹H / ¹³C | ~2.3-2.5 | ~36 |

| -C=O | ¹³C | - | ~175 |

| Taurate Moiety | |||

| -N-CH₃ | ¹H / ¹³C | ~3.0-3.2 | ~35 |

| -N-CH₂- | ¹H / ¹³C | ~3.6-3.8 | ~50 |

| -CH₂-SO₃ | ¹H / ¹³C | ~3.0-3.2 | ~52 |

| Note: These are approximate values based on general principles and data from related structures like Sodium N-lauroyl sarcosinate. researchgate.netmdpi.com Actual values can vary based on solvent and concentration. |

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a characteristic spectrum is generated that acts as a molecular fingerprint. For this compound, the key characteristic absorption bands are used to confirm its identity. pharmaffiliates.com

The most significant peaks in the IR spectrum include:

Amide I Band: A strong absorption peak typically found around 1620-1650 cm⁻¹. This peak is primarily due to the C=O stretching vibration of the tertiary amide group. Its position can be sensitive to hydrogen bonding. researchgate.netresearchgate.net

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the long lauroyl alkyl chain.

S=O Stretching: Strong and characteristic absorption bands for the sulfonate group (SO₃⁻) are expected around 1200 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch (Amide I) | 1620 - 1650 |

| Sulfonate S=O | Asymmetric Stretch | ~1200 |

| Sulfonate S=O | Symmetric Stretch | ~1050 |

| This table is based on general IR spectroscopy principles and data from similar amide surfactants. researchgate.netresearchgate.net |

Mass Spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of a compound. For a polar and non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are required. researchgate.net

ESI-MS analysis would be performed to verify the molecular mass of the compound. The analysis is typically run in negative ion mode to detect the anionic form of the molecule, [C₁₅H₃₀NO₄S]⁻, or in positive ion mode to detect the sodiated adduct of the neutral acid form. The measured monoisotopic mass should align closely with the calculated theoretical value. epa.govchemspider.com High-resolution mass spectrometry (HRMS) can further be used to confirm the elemental formula with high accuracy. Fragmentation analysis (MS/MS) can provide further structural confirmation by showing characteristic losses, such as cleavage of the amide bond.

Table 4: Molecular Weight Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₃₀NNaO₄S | epa.govnih.gov |

| Average Mass | 343.46 g/mol | epa.gov |

| Monoisotopic Mass | 343.179324 g/mol | epa.gov |

| IUPAC Name | sodium;2-[dodecanoyl(methyl)amino]ethanesulfonate | nih.gov |

Advanced Techniques for Interfacial and Colloidal Characterization of this compound

The comprehensive understanding of the interfacial and colloidal behavior of this compound (SLMT) is crucial for its application in various formulations. Advanced analytical methodologies provide in-depth insights into its performance at interfaces and its self-assembly in solution. This section details several sophisticated techniques employed for this purpose.

Surface Tensiometry (e.g., Drop Profile Tensiometry)

Surface tensiometry is a fundamental technique for characterizing the surface activity of surfactants like this compound. It measures the force exerted at the interface between a liquid and another phase, typically air. By systematically measuring the surface tension of SLMT solutions at various concentrations, key parameters such as the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) can be determined. The CMC is the concentration at which surfactant monomers in the bulk solution begin to aggregate into micelles, a point marked by an abrupt change in the slope of the surface tension versus concentration curve. wikipedia.org

The effectiveness of a surfactant is often judged by its ability to lower the surface tension of water, and its efficiency is related to the concentration required to achieve this reduction. For a 1 g/L aqueous solution of Sodium N-lauroyl methyl taurate at 20°C, a surface tension of 29.4 mN/m has been reported. foruchem.com

The temperature of the system can significantly influence the micellization process. A study on the effect of temperature on the CMC of Sodium N-lauroyl-N-methyl taurate revealed that the CMC values initially decrease as the temperature rises from 20°C to 40°C and then increase with a further increase in temperature. koreascience.kr This behavior indicates that the micellization process is complex, with both enthalpic and entropic contributions. From the temperature dependence of the CMC, various thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG_m), enthalpy (ΔH_m), and entropy (ΔS_m), can be calculated to provide a deeper understanding of the driving forces for micelle formation. koreascience.kr

Below is an interactive data table summarizing the effect of temperature on the critical micelle concentration (CMC) of this compound.

| Temperature (°C) | Critical Micelle Concentration (CMC) | Trend |

| 20-40 | Decreasing | Favorable |

| >40 | Increasing | Unfavorable |

This table illustrates the general trend observed in the study on the temperature dependence of the CMC of Sodium N-lauroyl-N-methyl taurate. koreascience.kr

Neutron Reflectometry for Interfacial Layer Structure

Neutron reflectometry (NR) is a powerful, non-invasive technique for probing the structure of adsorbed surfactant layers at interfaces with angstrom-level resolution. wikipedia.org This method is particularly well-suited for studying the interfacial arrangement of surfactants at solid-liquid or air-liquid interfaces. By measuring the reflectivity of a neutron beam as a function of its momentum transfer, one can obtain a scattering length density (SLD) profile perpendicular to the interface. This profile provides detailed information about the thickness, composition, and roughness of the adsorbed layer.

A key advantage of neutron reflectometry is the ability to use isotopic substitution, particularly replacing hydrogen with deuterium, to enhance contrast between different components of the system without significantly altering their chemical properties. researchgate.net For instance, by selectively deuterating either the solvent or the surfactant molecules, specific parts of the interfacial structure can be highlighted.

While specific neutron reflectometry studies on this compound are not extensively available in the public domain, the technique has been successfully applied to other anionic surfactants. nih.govnih.gov Such studies provide insights into how these molecules arrange themselves at interfaces, whether they form monolayers, bilayers, or more complex structures. nih.gov For SLMT, NR could be employed to determine the orientation of the lauroyl tail and the methyltaurate headgroup at an interface, the degree of hydration of the adsorbed layer, and the surface coverage as a function of concentration. This information is critical for understanding its role in stabilizing emulsions and foams.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of particles and aggregates in a solution, such as the micelles formed by this compound. malvernpanalytical.com DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly, resulting in slower fluctuations.

By analyzing the correlation function of the scattered light intensity, the diffusion coefficients of the particles can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (R_h) of the particles. DLS can provide not only the average particle size (z-average diameter) but also an indication of the width of the size distribution, known as the polydispersity index (PDI). malvernpanalytical.com

For surfactant solutions, DLS is an ideal tool for characterizing micelles. It can be used to:

Determine the hydrodynamic radius of the micelles. nih.gov

Investigate the effect of concentration, temperature, and ionic strength on micelle size and shape. malvernpanalytical.com

Determine the critical micelle concentration by monitoring the onset of micelle formation. malvernpanalytical.com

Study the aggregation number of the micelles. malvernpanalytical.com

The following is an example of a data table that could be generated from a DLS experiment on a surfactant solution.

| Surfactant Concentration | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| Below CMC | - | - |

| At CMC | 4.5 | 0.25 |

| 2 x CMC | 4.8 | 0.23 |

| 5 x CMC | 5.2 | 0.21 |

This is a hypothetical data table to illustrate the type of information that can be obtained from a DLS experiment on a surfactant like this compound.

Fluorescence Spectroscopy for Micellar Microenvironment Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used to probe the microenvironment of surfactant micelles. This is typically achieved by using fluorescent probes, which are molecules that exhibit changes in their fluorescence properties depending on the polarity and viscosity of their immediate surroundings. Pyrene (B120774) is a commonly used fluorescent probe for studying micellar systems due to the sensitivity of its vibrational fine structure to the polarity of the solvent. nih.gov

The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene emission spectrum, known as the I₁/I₃ ratio, is a widely used empirical polarity scale. In a polar environment like water, the I₁/I₃ ratio is high, whereas in a nonpolar environment, such as the hydrocarbon core of a micelle, the ratio is significantly lower. By measuring the I₁/I₃ ratio as a function of surfactant concentration, the CMC can be accurately determined from the inflection point of the resulting sigmoidal curve.

Furthermore, fluorescence spectroscopy can provide information about:

Micropolarity: The I₁/I₃ ratio of pyrene solubilized in the micelles provides a measure of the polarity of the micellar core, indicating the extent of water penetration into this region. nih.gov

Aggregation Number: Fluorescence quenching experiments can be used to determine the average number of surfactant molecules in a micelle.

Microviscosity: The formation of pyrene excimers (excited-state dimers) is diffusion-controlled and can be used to estimate the microviscosity within the micellar core.

Studies on other anionic surfactants have demonstrated the utility of fluorescence spectroscopy in characterizing their micellar properties. While specific data for this compound is limited, this technique is expected to be highly effective in elucidating the nature of its micelles.

Below is an illustrative data table showing how the I₁/I₃ ratio of pyrene can be used to determine the CMC of a surfactant.

| Surfactant Concentration (mM) | I₁/I₃ Ratio of Pyrene |

| 0.1 | 1.85 |

| 1.0 | 1.83 |

| 5.0 | 1.60 |

| 10.0 | 1.25 |

| 20.0 | 1.24 |

This is a hypothetical data table illustrating the trend in the I₁/I₃ ratio of pyrene with increasing surfactant concentration, from which the CMC can be determined.

Theoretical and Computational Modeling of Sodium N Lauroyl N Methyltaurate Systems

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Adsorption

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For surfactants, MD simulations are invaluable for understanding the fundamental processes of micellization and adsorption at interfaces, such as the air-water or oil-water interface. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves.

Detailed analysis of MD simulation trajectories can reveal key structural and dynamic properties. For instance, simulations can elucidate the arrangement of Sodium N-Lauroyl-N-Methyltaurate molecules within a micelle or at an interface, the conformation of their alkyl tails, and the hydration of their polar headgroups. Key parameters derived from these simulations include the radial distribution function (RDF), which describes the probability of finding a particle at a certain distance from another, and the solvent-accessible surface area (SASA), which measures the exposure of the surfactant molecules to the solvent. mdpi.com

Research on the synergistic effects in binary surfactant mixtures containing this compound (referred to as SDMT in the study) provides specific examples of how these simulations are applied. researchgate.net A study investigated the behavior of SDMT mixed with a cationic surfactant, dodecyltrimethylammonium (B156365) chloride (DTAC), and a zwitterionic surfactant, dodecyl betaine (B1666868) (BS-12), in a 0.1 M NaCl solution. researchgate.net By applying regular solution theory, a framework often used in conjunction with simulation data, it's possible to quantify the interactions between the different surfactant molecules in mixed micelles and at the air-water interface. researchgate.net

The interaction parameter, β, is a key value derived from this analysis. A negative β value indicates attractive interactions (synergism) between the two surfactants, while a positive value indicates repulsion (antagonism), and a value of zero signifies ideal mixing. For the SDMT/DTAC and SDMT/BS-12 systems, the interaction parameters were found to be negative, demonstrating synergistic interactions in both mixed micelle formation (βM) and mixed monolayer formation at the air-water interface (βσ). researchgate.net This synergy leads to a reduction in the critical micelle concentration (CMC) compared to the individual surfactants and enhanced surface activity. researchgate.net

The study found that the synergistic effect was more pronounced for the mixture of the anionic SDMT with the cationic DTAC than with the zwitterionic BS-12, which is expected due to the strong electrostatic attraction between the oppositely charged headgroups. researchgate.net

Table 1: Interaction Parameters for Binary Mixtures of this compound (SDMT) Data sourced from a study on binary surfactant mixtures. researchgate.net

| Mixture | Interaction Parameter in Mixed Micelles (βM) | Interaction Parameter at Air-Water Interface (βσ) | Synergism/Antagonism |

| SDMT / DTAC | -6.83 | -7.26 | Synergism |

| SDMT / BS-12 | -2.57 | -2.63 | Synergism |

MD simulations can further probe these systems by visualizing the molecular arrangements that lead to such synergistic effects, revealing details about headgroup orientation, charge neutralization, and packing at the interface. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and intrinsic properties of a single molecule. Methods like Density Functional Theory (DFT) can compute a wide range of molecular properties, such as the distribution of electron density, the energies of molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential maps. researchgate.net

For a surfactant molecule like this compound, these calculations can provide fundamental insights into its reactivity and interaction capabilities.

Electron Distribution and Partial Charges: By calculating the partial atomic charges, researchers can identify the most electron-rich and electron-deficient sites within the molecule. The sulfonate group (-SO₃⁻) is expected to be highly electron-rich, while the amide group and the N-methyl group will also have specific electronic characteristics. This information helps in understanding the interactions of the headgroup with water molecules, counterions (Na⁺), and other molecules. researchgate.net

Electrostatic Potential (ESP) Map: An ESP map visually represents the electrostatic potential on the electron density surface of a molecule. For this compound, the ESP map would show a region of high negative potential around the sulfonate headgroup, which is the primary site for electrostatic and hydrogen bonding interactions.

Reactivity Indices: Quantum chemical calculations can determine reactivity indices that predict how a molecule will behave in a chemical reaction. This is particularly relevant for understanding the stability of the surfactant under different pH or oxidative conditions. The amide bond, for instance, is susceptible to hydrolysis, and its reactivity can be assessed. researchgate.net

While specific quantum chemical studies on this compound are not widely published, the methodology is standard for characterizing new molecules. The results of such calculations would serve as the basis for developing accurate force fields, which are the sets of parameters used in larger-scale Molecular Dynamics simulations.

Coarse-Grained Simulations for Large-Scale System Behavior

In the CG approach, groups of atoms are lumped together into single interaction sites or "beads". nih.gov For this compound, the lauroyl tail might be represented by three or four beads, the amide-methyl group by one bead, and the ethyl sulfonate headgroup by another. This simplification reduces the number of particles in the system, allowing for the simulation of much larger systems for longer timescales (microseconds to milliseconds). brandeis.edunih.gov

Table 2: Conceptual Coarse-Graining of this compound

| Molecular Fragment | All-Atom Representation | Potential Coarse-Grained Beads |

| Lauroyl Tail | CH₃(CH₂)₁₀- | 3-4 hydrophobic beads (e.g., C1-C4, C5-C8, C9-C12) |

| Amide Group | -C(=O)N(CH₃)- | 1 bead representing the amide linkage |

| Ethyl Sulfonate Headgroup | -CH₂CH₂SO₃⁻ | 1-2 hydrophilic beads representing the polar headgroup |

CG simulations are particularly powerful for predicting formulation properties. For example, simulations can be used to screen for the conditions (e.g., concentration, addition of salt or co-surfactants) under which a surfactant system might form long, entangled worm-like micelles, which dramatically increase the viscosity of a solution. frontiersin.org By systematically varying parameters in the simulation, researchers can efficiently map out the phase behavior of a surfactant formulation, guiding experimental work and reducing development time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and a specific activity or property. excli.de The fundamental principle is that the properties of a chemical are determined by its molecular structure. researchgate.net A QSAR model, once developed and validated, can be used to predict the performance of new or untested compounds. elsevierpure.com

For a surfactant like this compound, QSAR models could be developed to predict a variety of performance metrics:

Surface Activity: Critical Micelle Concentration (CMC), surface tension at the CMC (γcmc).

Foaming Properties: Foam volume, foam stability.

Emulsification: Emulsification index, stability of the emulsion.

Environmental Properties: Biodegradability, aquatic toxicity.

To build a QSAR model, one first needs a dataset of diverse surfactants for which the property of interest has been measured experimentally. Then, for each surfactant, a set of numerical values known as "molecular descriptors" are calculated. excli.de These descriptors encode different aspects of the molecular structure.

Table 3: Potential Molecular Descriptors for QSAR Modeling of Surfactants

| Descriptor Class | Specific Examples | Information Encoded |

| Constitutional (0D/1D) | Molecular Weight, Atom Counts, Bond Counts | Basic composition and size of the molecule. researchgate.net |

| Topological (2D) | Wiener Index, Kier & Hall Shape Indices | Molecular branching and connectivity. elsevierpure.com |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA), Molecular Volume | Three-dimensional size and shape. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Hydrophobicity and polarizability. rsc.org |

| Electronic | Dipole Moment, Highest/Lowest Orbital Energies (HOMO/LUMO) | Electron distribution and reactivity. rsc.orgnih.gov |

Using statistical methods like multiple linear regression or machine learning algorithms, a model is created that links the descriptors to the activity. The predictive power of the model is then rigorously tested using internal and external validation techniques. rsc.org While no specific QSAR models for predicting the performance of this compound are prominently published, the methodology could be applied to a series of related taurate surfactants to predict properties and guide the design of new surfactants with optimized performance characteristics. nih.gov

Future Research Trajectories and Innovative Applications

Development of Next-Generation Sustainable Surfactant Systems

The global shift towards sustainability has intensified the search for high-performance, environmentally benign surfactants. Sodium N-lauroyl-N-methyltaurate is a prime candidate for anchoring next-generation sustainable surfactant systems due to its favorable environmental profile. Derived from renewable resources like coconut oil and the amino acid taurine (B1682933), it presents a bio-based alternative to traditional petroleum-derived surfactants. marknature.com Future research is expected to focus on optimizing its synthesis and lifecycle to further enhance its green credentials.

Key research areas include:

Expanding the Bio-Based Feedstock: Investigating alternative, non-food-competing plant oils and biotechnologically produced taurine to create a more resilient and sustainable supply chain.

Synergistic Blends: Exploring synergistic interactions with other bio-surfactants (e.g., alkyl polyglucosides, sophorolipids) to create mixed systems with enhanced performance characteristics, potentially reducing the total amount of surfactant needed in formulations.

Enhanced Biodegradability: While already possessing good biodegradability, with studies showing significant degradation over a month, further research could focus on modifying its structure to accelerate this process in various environmental compartments, such as anaerobic conditions or cold-water environments. foruchem.com One study notes its biodegradability at 82% within a month. foruchem.com

These research efforts aim to develop surfactant systems that not only meet high-performance standards but also align with the principles of a circular economy, minimizing environmental impact from production to disposal.

Exploration in Advanced Materials Science

The self-assembling nature of surfactants is fundamental to their function and offers significant potential in advanced materials science. For this compound, future research will likely delve into harnessing its molecular architecture for the creation of novel soft matter and functional materials. Its amphiphilic character—a polar sulfonate head group and a nonpolar lauroyl tail—drives the formation of ordered structures in solution, such as micelles and liquid crystalline phases.

While specific studies on the controlled assembly of this compound are nascent, research on similar amino acid-based surfactants provides a clear roadmap. For instance, studies on N-lauroyl-l-glutamate, another amino acid-based surfactant, have demonstrated the formation of distinct liquid crystalline phases, including cubic and hexagonal phases, depending on concentration and the degree of neutralization. researchgate.net These ordered structures are crucial for creating materials with tailored properties.

Future exploration for this compound could involve:

Phase Behavior Mapping: Systematically mapping its phase diagram in different solvents and under various conditions (temperature, pH, ionic strength) to precisely control the formation of specific self-assembled structures.

Template for Nanomaterials: Using its micellar or liquid crystalline phases as templates for the synthesis of mesoporous materials or for aligning nanoparticles, creating functional composites with anisotropic properties.

Responsive Materials: Modifying its structure to respond to external stimuli like light, temperature, or pH, leading to "smart" materials that can alter their properties on demand for applications in sensors or controlled-release systems.

Table 1: Example of Self-Assembly Phases in an Amino Acid-Based Surfactant System (N-lauroyl-l-glutamate)

| System | Phase Progression with Increasing Surfactant Concentration | Key Finding |

|---|---|---|

| Potassium N-Lauroyl-l-glutamate (LGP) / Water | Isotropic Micellar → Cubic Phase → Hexagonal Phase | Stability of the cubic phase is enhanced by a higher degree of neutralization. researchgate.net |

| Triethanolamine N-Lauroyl-l-glutamate (LGT) / Water | Isotropic Micellar → Cubic Phase → Hexagonal Phase | A distinct cubic phase was identified between the micellar and hexagonal phases. researchgate.net |

This research trajectory aims to leverage the fundamental principles of molecular self-assembly to design and fabricate sophisticated materials from the bottom up.

Interdisciplinary Research at the Bio-Interface

The bio-interface, where synthetic materials meet biological systems, is a critical area for innovation in medicine and biotechnology. Due to its structure being based on a naturally occurring amino acid, this compound exhibits excellent biocompatibility and is exceptionally mild on skin and tissues. marknature.comforuchem.com These characteristics make it an ideal candidate for advanced research at the bio-interface.

Future interdisciplinary studies could focus on:

Biomimetic Systems: Its ability to form stable micelles and potentially lipid-like bilayer structures makes it a valuable component for creating biomimetic systems. Researchers could explore its use in constructing artificial cell membranes (liposomes) for studying membrane protein function or as a stabilizing agent for nanoemulsions in advanced drug delivery vehicles.

Host-Pathogen Interactions: In microbiology and immunology, studying the interactions between hosts and pathogens often requires isolating delicate biological components without denaturing them. The mild nature of this compound could be advantageous for solubilizing membrane-bound viral or bacterial proteins for structural analysis or vaccine development, preserving their native conformation and biological activity.

Tissue Engineering: As a biocompatible surfactant, it could be investigated for its utility in creating stable scaffolds for tissue engineering, helping to disperse and integrate cells within a biopolymer matrix or to create stable emulsions for the delivery of growth factors.

This line of inquiry positions this compound as a key enabling molecule for bridging the gap between materials science and life sciences.

Predictive Modeling for Performance and Environmental Footprint Optimization

The advancement of computational chemistry and data science offers powerful tools for accelerating materials discovery and optimizing chemical processes. Future research on this compound will increasingly rely on predictive modeling to fine-tune its performance and minimize its environmental impact before a single experiment is run.

Key modeling approaches include:

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can predict key performance indicators like surface tension, critical micelle concentration (CMC), and foaming capacity based on molecular descriptors. thegoodscentscompany.com This allows for the in-silico design of new taurate derivatives with enhanced properties without the need for extensive synthesis and testing.

Environmental Fate and Ecotoxicity Modeling: Computational models can predict the environmental footprint of the surfactant. This includes modeling its biodegradation pathways and rate, its potential for bioaccumulation, and its aquatic toxicity. These predictions can guide the design of next-generation variants that are even more environmentally benign.

Process Simulation: The synthesis of this compound, often through methods like the Schotten-Baumann condensation or direct condensation, can be simulated to optimize reaction conditions. patsnap.com Modeling can help identify the ideal temperature, solvent, and catalyst concentrations to maximize yield and purity while minimizing energy consumption and waste generation, as outlined in various patented synthesis methods. patsnap.com

Table 2: Conceptual Framework for Predictive Modeling of this compound

| Modeling Type | Typical Inputs | Predicted Outputs | Optimization Goal |

|---|---|---|---|

| QSPR | Molecular Descriptors (e.g., LogP, molecular weight, polar surface area) | Foaming stability, emulsifying power, surface tension | Maximize performance in specific applications. |

| Environmental Fate | Chemical structure, bond energies, water solubility | Biodegradation rate, potential byproducts, persistence | Minimize environmental impact and persistence. |

| Process Simulation | Reaction kinetics, thermodynamic data, reactant concentrations | Product yield, purity, energy consumption, waste streams | Enhance synthesis efficiency and sustainability. |

By integrating these predictive models into the research and development workflow, the innovation cycle for new applications and greener variants of this compound can be significantly accelerated.

Q & A

Basic Research Questions

Q. How can researchers determine the critical micelle concentration (CMC) of LMT, and what factors influence this parameter?

- Methodological Answer : The CMC of LMT can be experimentally determined using techniques such as conductivity measurements, surface tension analysis, or fluorescence spectroscopy with pyrene as a probe. For LMT, reported CMC values range from M (at 25°C) . Key factors affecting CMC include temperature, ionic strength of the solution, and the presence of cosolutes. Comparative studies with SDS (CMC = M) highlight that LMT’s slightly higher CMC may relate to its bulkier hydrophilic headgroup .

Q. What experimental design is optimal for assessing LMT’s inhibitory effects on serine protease activity (e.g., TMPRSS2)?

- Methodological Answer : Use a dose-response assay with recombinant TMPRSS2 enzyme, varying LMT concentrations (e.g., 0–500 µM). Measure residual protease activity fluorometrically using a substrate like Boc-Gln-Ala-Arg-AMC. Data should be modeled via a four-parameter log-logistic curve to calculate IC (e.g., ~100 µM for LMT in Fig 4A) . Include controls for solvent effects (e.g., DMSO) and validate with positive inhibitors (e.g., camostat mesylate). Triplicate measurements and statistical analysis (mean ± SD) are critical for reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in LMT’s inhibitory efficacy when tested in biological matrices (e.g., saliva)?